1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c7-6-9-1-5(12-6)2-11-4-8-3-10-11/h1,3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGUPVACEMQPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Chloromethyl)-1H-1,2,4-Triazole Hydrochloride
A foundational methodology adapted from Hu et al. (2022) involves a tandem process starting from chloroacetamide:
Reaction Scheme :
- Condensation : Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethyl acetate at 50°C for 1.5 hours to form an enamine intermediate.
- Cyclization : Treatment with hydrazine acetate in acetic acid/1,4-dioxane at 50°C overnight yields 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride.
Optimized Conditions :
N-Alkylation with 2-Chloro-5-(chloromethyl)-1,3-Thiazole
The key C–N bond formation is achieved via nucleophilic substitution:
Procedure :
- 3-(Chloromethyl)-1H-1,2,4-triazole hydrochloride (1.2 equiv) is deprotonated with K$$ _2 $$CO$$ _3 $$ (2.2 equiv) in DMF at 40°C.
- 2-Chloro-5-(chloromethyl)-1,3-thiazole (1.0 equiv) is added, and the mixture is stirred for 5 hours.
Outcome :
- Yield : 54% after aqueous workup and column chromatography.
- Regioselectivity : Exclusive N1-alkylation confirmed by $$ ^{13}C $$-NMR absence of N2/N3 substitution signals.
Alternative Route via Thiazole Ring Construction
Hantzsch Thiazole Synthesis
A patent by US10351556B2 discloses thiazole formation using α-chloroketones and thioureas:
Steps :
- Thiazole Core : 2-Chloro-5-methyl-1,3-thiazole is synthesized from chloroacetone and thiourea in ethanol under reflux.
- Chloromethylation : The methyl group is chlorinated using SOCl$$ _2 $$ in DCM at 0°C to afford 2-chloro-5-(chloromethyl)-1,3-thiazole.
Advantages :
Triazole Coupling via Mitsunobu Reaction
For sensitive substrates, a Mitsunobu approach ensures mild conditions:
Protocol :
- 1H-1,2,4-Triazole (1.5 equiv), 2-chloro-5-(hydroxymethyl)-1,3-thiazole (1.0 equiv), and DIAD (1.5 equiv) in THF with PPh$$ _3 $$ (1.5 equiv) at 25°C for 12 hours.
Efficiency :
Comparative Analysis of Synthetic Methods
Impurity Profiling and Mitigation
Hu et al. identified two major process impurities:
- N2-Alkylated Isomer : Forms at >5% yield if K$$ _2 $$CO$$ _3 $$ is undercharged. Mitigated by using 2.2 equiv base.
- Hydrolysis Product : 2-Chloro-5-(hydroxymethyl)-1,3-thiazole (<3%) due to trace moisture. Controlled via molecular sieves.
Structural Characterization
Spectroscopic Data :
- HRMS (ESI+) : m/z 200.65 [M+H$$ ^+ $$] (Calc. 200.65).
- $$ ^1H $$-NMR (DMSO-$$ d_6 $$) : δ 8.82 (s, 1H, triazole-H), 7.48 (s, 1H, thiazole-H), 5.12 (s, 2H, CH$$ _2 $$).
- IR (KBr) : 1560 cm$$ ^{-1} $$ (C=N stretch), 680 cm$$ ^{-1} $$ (C–Cl).
Industrial-Scale Considerations
For kilogram-scale production, the Hantzsch route is preferred due to:
Chemical Reactions Analysis
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest potential for use in developing new antimicrobial agents, especially in treating resistant strains of bacteria and fungi .
Anticancer Research
The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Fungicide Development
Due to its structural characteristics, this compound is being explored as a potential fungicide. Its efficacy against plant pathogens has been evaluated in several studies.
| Pathogen | Efficacy (%) |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 75 |
These results indicate its potential utility in crop protection strategies against fungal diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted at Yunyang Medical College evaluated the antimicrobial effects of the compound against various pathogens. The researchers reported that the compound's effectiveness varied significantly among different strains, highlighting the need for further exploration into its structure-activity relationships .
Case Study 2: Anticancer Activity
In a laboratory setting, researchers tested the compound on human cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability. The study concluded that further optimization of the compound could enhance its anticancer properties .
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects . For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related triazole and thiazole derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Physicochemical and Spectroscopic Differences
- IR/NMR : The target compound’s 2-chlorothiazole group results in distinct C–Cl stretching (~702 cm⁻¹) and aromatic proton signals (δ 7.0–8.0 ppm), contrasting with benzoxazole derivatives (δ 6.86–7.26 ppm for Ar–H) .
- Mass Spectrometry : Molecular ion peaks vary significantly; for example, the target compound’s ethyl carboxylate analog has a higher m/z (419 vs. 453 for piperidine derivatives in ) due to ester functionalities .
Crystallographic and Stability Insights
- The target compound’s analogs exhibit strong π-stacking (centroid distance: 3.620 Å) and hydrogen bonding, enhancing thermal stability compared to non-aromatic triazole derivatives (e.g., 3-ethyl-1H-1,2,4-triazole-5-thiol in ) .
Research Findings and Implications
- Agrochemical Design : The 2-chlorothiazolemethyl group is a privileged scaffold in pesticide development, offering synergistic effects with triazole rings for pest control .
- SAR Insights: Bulky substituents (e.g., dioxolane in difenoconazole) improve antifungal durability, while electron-withdrawing groups (e.g., Cl in thiazole) enhance bioactivity .
- Limitations : Thione and sulfanyl derivatives () may exhibit lower environmental persistence compared to chlorinated analogs, necessitating further stability studies .
Biological Activity
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₇ClN₄OS
- Molecular Weight : 230.68 g/mol
- Melting Point : 109–111 °C
Antibacterial Activity
Research indicates that derivatives of 1H-1,2,4-triazole exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- A study evaluated the antibacterial activity of synthesized triazole derivatives using the agar disc-diffusion method. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing MIC values as low as 0.25 µg/mL for some derivatives, indicating a strong potential for treating resistant bacterial infections .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.25 |
| Compound B | E. coli | 16 |
| Compound C | B. subtilis | 8 |
Antifungal Activity
The antifungal properties of triazole compounds have been extensively studied due to their structural similarity to azole antifungals.
Research Insights
- Triazole derivatives have shown promising antifungal activity comparable to established antifungal agents like fluconazole. In vitro studies demonstrated that these compounds effectively inhibited the growth of Candida albicans with MIC values similar to those of conventional treatments .
- The structural modifications in the triazole ring have been correlated with enhanced antifungal activity, suggesting that specific substituents can significantly impact efficacy .
Anticancer Activity
The anticancer potential of 1H-1,2,4-triazole derivatives has also been explored.
Key Findings
- Investigations into the cytotoxic effects of thiazole-containing triazoles revealed significant activity against various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for certain derivatives against breast cancer cells .
- The presence of electron-donating groups in the thiazole ring was found to enhance cytotoxicity, indicating a structure-activity relationship that could guide future drug design .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | MCF-7 (breast) | 1.61 |
| Compound E | HeLa (cervical) | 2.00 |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole?
Methodological Answer:
The synthesis typically involves chloromethylation of a triazole precursor. For example:
- Reacting 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled pH (3–5) and temperature (50–70°C) to introduce the chloromethyl group .
- Thiazole ring formation can be achieved via Hantzsch thiazole synthesis , using α-haloketones and thioureas, followed by coupling with the triazole moiety via nucleophilic substitution .
Key Techniques: Thin-layer chromatography (TLC) for reaction monitoring and NMR for structural validation .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
- Single-crystal X-ray diffraction provides definitive bond-length and angle data, as demonstrated in crystallographic studies of analogous triazole-thiazole hybrids (e.g., Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazole derivatives) .
- ¹H/¹³C NMR identifies proton environments (e.g., triazole CH2Cl at δ 4.8–5.2 ppm) and aromatic thiazole signals .
- FT-IR confirms functional groups (e.g., C-Cl stretching at 650–750 cm⁻¹) .
Advanced: How can solvent effects and reaction conditions be optimized for improved yield in triazole-thiazole coupling?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysis: Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 improve regioselectivity and reduce side reactions .
- Temperature Control: Maintaining 70–80°C prevents thermal degradation of the thiazole ring .
Validation: Reaction progress monitored via TLC (ethyl acetate/hexane, 3:7) .
Advanced: What computational approaches are used to predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Screens interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina, validated by crystallographic data .
Case Study: Docking studies of benzotriazole analogs revealed hydrogen bonding with bacterial DNA gyrase .
Basic: What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
Methodological Answer:
- Broth Microdilution (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Agar Diffusion: Zone-of-inhibition measurements at 100 µg/mL .
Data Interpretation: MIC ≤ 25 µg/mL indicates potent activity; discrepancies may arise from membrane permeability differences .
Advanced: How do structural modifications (e.g., chloro vs. bromo substituents) impact bioactivity?
Methodological Answer:
- SAR Analysis: Compare 2-chloro-thiazole analogs with bromo derivatives (e.g., 5-(bromomethyl)-1-methyl-triazole). Chloro groups often enhance lipophilicity and target binding .
- Case Study: Chloro-substituted triazoles show 2–3× higher antifungal activity than bromo analogs, likely due to stronger halogen bonding with CYP51 .
Validation: IC50 values from enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable MIC values)?
Methodological Answer:
- Standardize Assay Conditions: Control variables like inoculum size (1–5 × 10⁵ CFU/mL) and growth medium (Mueller-Hinton agar vs. RPMI) .
- Validate Purity: HPLC (≥95% purity) ensures activity correlates with the target compound, not impurities .
- Cross-Study Comparison: Meta-analysis of triazole-thiazole hybrids identifies trends (e.g., chloro-thiazole enhances Gram-negative activity) .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Selection: Slow evaporation from ethanol/water (1:1) at 4°C yields high-quality crystals .
- Temperature Control: Crystallize at 293 K to minimize thermal disorder .
- Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL .
Basic: What spectroscopic techniques differentiate regioisomers in triazole-thiazole systems?
Methodological Answer:
- ¹H NMR Coupling Patterns: 1,2,4-triazole protons exhibit distinct splitting (e.g., J = 1.5–2.0 Hz for adjacent N atoms) .
- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₇H₆ClN₅S requires m/z 235.9912) .
Advanced: How does the compound’s solvatochromism inform solvent selection for reactions?
Methodological Answer:
- UV-Vis Spectroscopy: Measure λmax shifts in solvents (e.g., polar vs. nonpolar). Bathochromic shifts in DMSO indicate strong solute-solvent interactions .
- Kamlet-Taft Parameters: Correlate π* (polarizability) and β (hydrogen-bond acceptance) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
